Sunitinib-d10
Übersicht
Beschreibung
- Sunitinib malate (SU11248/Sutent) : A multitargeted tyrosine kinase inhibitor with potent anti-angiogenic and antitumor activities. Approved for advanced renal cell carcinoma and gastrointestinal stromal tumors refractory to imatinib. Discovery and development focused on multitargeted approach in cancer treatment (Faivre, Demetri, Sargent, & Raymond, 2007).
Synthesis Analysis
- Methodology : Sunitinib synthesized using ethyl acetoacetate via Knorr reaction, selective hydrolysis, decarboxylation, formylation, hydrolysis, and condensation. Total yield of the process is 31.1%, confirmed by MS and 1HNMR analysis (Zheng, Zhao, Shu-xin, Wei, & Ping, 2010).
Molecular Structure Analysis
- Binding Characteristics : Sunitinib binds to DNA confirmed by circular dichroism (CD), 1H NMR, UV spectroscopies, and CD melting. Binding involves planar aromatic system and tertiary amine function, suggesting a multiple-step mechanism (Kiss, Mirzahosseini, Hubert, Ambrus, Őrfi, & Horváth, 2018).
Chemical Reactions and Properties
- Receptor Tyrosine Kinase Inhibition : Inhibits cellular signaling of targets like platelet-derived growth factor receptors and vascular endothelial growth factor receptors. Affects the ATP-binding cassette transporters P-Glycoprotein (ABCB1) and ABCG2, impacting drug bioavailability (Shukla, Robey, Bates, & Ambudkar, 2009).
Physical Properties Analysis
- Formulation Characteristics : Sunitinib formulated in nano-polymeric pharmaceutical excipient such as chitosan nanoparticles (CS-NPs), characterized by DLS, SEM, FT-IR, and XRD (Joseph, Sangeetha, & Gomathi, 2016).
Chemical Properties Analysis
- Drug-Eluting Beads : Sunitinib-HCl mixed with LC Bead® 300–500μm for use in transarterial chemoembolization, demonstrating in vitro inhibition of human colorectal cancer (CRC) and hepatocellular carcinoma (HCC) cells (Lahti, Ludwig, Xing, Sun, Zeng, & Kim, 2017).
Wissenschaftliche Forschungsanwendungen
Targeting Myeloid-Derived Suppressor Cells (MDSCs) : Sunitinib-d10 acts as a tyrosine kinase inhibitor (TKI) that targets MDSCs, reducing immune suppression. This property suggests its potential use in combination with immunotherapy for certain tumor types (Finke et al., 2011).
Inducing Apoptosis in Renal Cell Carcinoma : The compound induces tumor cell apoptosis and growth arrest in renal cell carcinoma cells, enhancing antitumor effects by inhibiting Stat3 activity (Xin et al., 2009).
Potential in Pediatric Medulloblastomas : Sunitinib demonstrates efficacy in inducing apoptosis and inhibiting cell proliferation in human medulloblastomas, suggesting its potential use in treating pediatric medulloblastomas (Yang et al., 2010).
Developing Oncology Therapy : Sunitinib-d10 is being developed for oncology therapy, with an established exposure-activity relationship aiding in identifying biologically active doses in early clinical trials (Mendel et al., 2015).
Action Against Thyroid Cancer Cells : It shows activity against activated endothelial and anaplastic thyroid cancer cells, acting via inhibition of Akt and ERK1/2 phosphorylation and down-regulation of cyclin-D1 (Di Desidero et al., 2013).
Inhibition of ABC Drug Transporters : Sunitinib inhibits ABC drug transporters P-glycoprotein (ABCB1) and ABCG2, which may affect the bioavailability of drugs coadministered with it (Shukla et al., 2009).
Efficacy in Various Cancer Treatments : It has shown efficacy in advanced renal cell carcinoma and gastrointestinal stromal tumors, acting as a multitargeted tyrosine kinase inhibitor with anti-angiogenic and antitumor activities (Faivre et al., 2007).
Treatment of Pancreatic Neuroendocrine Tumors : At a dose of 37.5 mg, it improved progression-free survival, overall survival, and the objective response rate compared to placebo in patients with advanced pancreatic neuroendocrine tumors (Raymond et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Sunitinib, the non-deuterated version of Sunitinib-d10, has been repurposed as an experimental therapy for neovascular age-related macular degeneration . It has also been suggested that the future may lie in multi-targeted therapies including alternative agents and modalities that target both the VEGF ligand/receptor system as well as other pathways .
Eigenschaften
IUPAC Name |
N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHZLLDWRZWRT-BLSNYXODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649135 | |
Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sunitinib-d10 | |
CAS RN |
1126721-82-1 | |
Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.